2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylphenoxy group, a methoxyphenyl group, and a pyrrolidinyl ethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.
Formation of the methoxyphenyl intermediate: 4-methoxyphenol is reacted with a suitable halogenating agent to form 4-methoxyphenyl halide.
Coupling reaction: The tert-butylphenyl halide and methoxyphenyl halide are coupled with a pyrrolidine derivative in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired intermediate.
Acetamide formation: The intermediate is then reacted with acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel polymers or materials with specific electronic or mechanical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-tert-butylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide may confer unique electronic and steric properties, potentially enhancing its interaction with specific molecular targets compared to its analogs.
Properties
Molecular Formula |
C25H34N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-25(2,3)20-9-13-22(14-10-20)30-18-24(28)26-17-23(27-15-5-6-16-27)19-7-11-21(29-4)12-8-19/h7-14,23H,5-6,15-18H2,1-4H3,(H,26,28) |
InChI Key |
GSTAXMZVRAZYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.